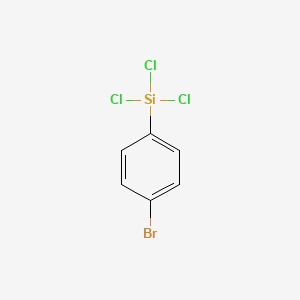

(4-Bromophenyl)trichlorosilane

概要

説明

(4-Bromophenyl)trichlorosilane is an organosilicon compound with the chemical formula C6H4BrSiCl3 It is a derivative of trichlorosilane, where one of the hydrogen atoms is replaced by a 4-bromophenyl group

準備方法

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)trichlorosilane can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylmagnesium bromide with trichlorosilane. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

化学反応の分析

Types of Reactions

(4-Bromophenyl)trichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silanes.

Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Transition metal catalysts, such as platinum or palladium, are often used in hydrosilylation reactions.

Solvents: Non-polar solvents like toluene or hexane are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed

Substituted Silanes: Products of substitution reactions where the trichlorosilane group is replaced by other functional groups.

Organosilicon Compounds: Products of hydrosilylation reactions, which are valuable intermediates in organic synthesis and materials science.

科学的研究の応用

Organic Synthesis

Building Block for Organosilicon Compounds

(4-Bromophenyl)trichlorosilane serves as a crucial intermediate in the synthesis of complex organosilicon compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable in organic synthesis.

Reactions Involved

- Substitution Reactions: The trichlorosilane group can be replaced by nucleophiles such as alcohols or amines to yield substituted silanes.

- Hydrosilylation: It participates in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds that are essential in various chemical processes.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of Cl with nucleophiles | Substituted silanes |

| Hydrosilylation | Reaction with alkenes/alkynes | Organosilicon compounds |

Materials Science

Surface Modification

In materials science, this compound is utilized for modifying surfaces of silicon-based materials. This modification enhances properties such as hydrophobicity and adhesion, making it suitable for applications in coatings and adhesives.

Hydrophobic Coatings

The compound can be used to create hydrophobic surfaces that repel water, which is beneficial in various industrial applications including electronics and photonics.

Biological Research

Biocompatibility Enhancement

In biological research, this compound has been explored for its potential to modify biomaterials. The surface functionalization improves biocompatibility and functionality, which is crucial for developing medical devices and implants.

Case Study: Surface Modification of Biomaterials

Research indicates that modifying polymeric surfaces with this compound enhances protein adsorption and cell attachment, leading to improved biocompatibility in tissue engineering applications.

Industrial Applications

Production of Specialty Chemicals

this compound is employed in the production of specialty chemicals used in electronics, photonics, and other advanced materials. Its reactivity allows for the synthesis of high-value compounds that are critical in these industries.

Case Study: Electronics Industry

In the electronics sector, this compound is used to produce siloxane-based materials that are vital for manufacturing semiconductors and other electronic components. The ability to tailor chemical properties through substitution reactions enhances performance characteristics.

作用機序

The mechanism of action of (4-Bromophenyl)trichlorosilane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group is highly reactive, allowing it to participate in a wide range of chemical transformations. The bromophenyl group can also influence the reactivity and selectivity of the compound in different reactions.

類似化合物との比較

Similar Compounds

Trichlorosilane: The parent compound, which is less reactive due to the absence of the bromophenyl group.

(4-Chlorophenyl)trichlorosilane: A similar compound where the bromine atom is replaced by chlorine, resulting in different reactivity and properties.

Phenyltrichlorosilane: Another related compound with a phenyl group instead of a bromophenyl group.

Uniqueness

(4-Bromophenyl)trichlorosilane is unique due to the presence of the bromine atom, which can participate in additional reactions, such as halogen exchange or cross-coupling reactions. This makes it a versatile intermediate in organic synthesis and materials science.

生物活性

(4-Bromophenyl)trichlorosilane, a silane compound with the formula C6H4BrCl3Si, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its effects on cellular systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a bromophenyl group attached to a trichlorosilane moiety. The presence of both bromine and chlorine atoms contributes to its reactivity and potential interactions with biological molecules.

Chemical Formula: C6H4BrCl3Si

Molecular Weight: 267.43 g/mol

Appearance: Colorless liquid

Antimicrobial Properties

Research indicates that halogenated silanes, including this compound, exhibit antimicrobial properties. A study on related compounds showed that halogen substitutions can enhance the antibacterial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxic Effects

In vitro studies have suggested that this compound may possess cytotoxic effects on cancer cell lines. A comparative analysis of similar compounds revealed that those with halogen substitutions often show increased cytotoxicity against human cancer cells. The specific pathways through which this compound exerts its effects require further investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies

-

Study on Antibacterial Activity :

- Objective : To assess the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to evaluate the inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

-

Cytotoxicity Evaluation :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Results : The compound exhibited a dose-dependent decrease in cell viability, suggesting potential for further development in cancer therapeutics.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:

- Membrane Disruption : The hydrophobic nature of the silane may disrupt lipid bilayers in microbial cells.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to cell death.

- Interference with Cellular Signaling : Halogenated compounds can interact with various signaling pathways, potentially leading to altered cell proliferation and survival.

Research Findings Summary

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disk diffusion | Effective against S. aureus and E. coli |

| Cytotoxicity | MTT assay | Dose-dependent cytotoxicity in MCF-7 cells |

| Mechanism Exploration | In vitro assays | Induction of apoptosis observed |

特性

IUPAC Name |

(4-bromophenyl)-trichlorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODNGFYRYQNMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950443 | |

| Record name | (4-Bromophenyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27752-77-8 | |

| Record name | Bromophenyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027752778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。